molecular formula C21H20N2O5S B11131206 (2S)-({[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)(phenyl)ethanoic acid

(2S)-({[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)(phenyl)ethanoic acid

Cat. No.: B11131206
M. Wt: 412.5 g/mol
InChI Key: HNCIVIJKXGXEGA-IBGZPJMESA-N
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Description

2-{2-[2-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-2-PHENYLACETIC ACID is a complex organic compound that features a thiazole ring, a phenylacetic acid moiety, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[2-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-2-PHENYLACETIC ACID typically involves multi-step organic reactions. One common approach includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. The dimethoxyphenyl group is introduced via electrophilic aromatic substitution reactions. The final step often involves the coupling of the thiazole derivative with phenylacetic acid under amide bond-forming conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-{2-[2-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-2-PHENYLACETIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethoxy groups can yield quinones, while reduction of the thiazole ring can produce dihydrothiazole derivatives .

Scientific Research Applications

2-{2-[2-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-2-PHENYLACETIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2-[2-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-2-PHENYLACETIC ACID involves its interaction with specific molecular targets. The thiazole ring can interact with metal ions, while the phenylacetic acid moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{2-[2-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-2-PHENYLACETIC ACID lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiazole ring, dimethoxyphenyl group, and phenylacetic acid moiety allows for diverse interactions and applications that are not possible with simpler analogs .

Properties

Molecular Formula

C21H20N2O5S

Molecular Weight

412.5 g/mol

IUPAC Name

(2S)-2-[[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]-2-phenylacetic acid

InChI

InChI=1S/C21H20N2O5S/c1-27-16-9-8-14(10-17(16)28-2)20-22-15(12-29-20)11-18(24)23-19(21(25)26)13-6-4-3-5-7-13/h3-10,12,19H,11H2,1-2H3,(H,23,24)(H,25,26)/t19-/m0/s1

InChI Key

HNCIVIJKXGXEGA-IBGZPJMESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)N[C@@H](C3=CC=CC=C3)C(=O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)NC(C3=CC=CC=C3)C(=O)O)OC

Origin of Product

United States

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